PIM1 Kinase Inhibition Potency: Neoprzewaquinone A vs. SGI-1776 in MDA-MB-231 Cells
Neoprzewaquinone A (NEO) potently inhibits PIM1 kinase activity at nanomolar concentrations, demonstrating a target engagement profile comparable to the established synthetic PIM1 inhibitor SGI-1776. Both compounds suppressed ROCK2/STAT3 signaling in MDA-MB-231 cells, indicating functional equivalence in modulating this specific oncogenic pathway [1].
| Evidence Dimension | Inhibition of PIM1 kinase and downstream ROCK2/STAT3 signaling |
|---|---|
| Target Compound Data | Potent inhibition of PIM1 kinase at nanomolar concentrations; Suppression of ROCK2/STAT3 signaling comparable to SGI-1776 [1] |
| Comparator Or Baseline | SGI-1776 (specific synthetic PIM1 inhibitor) |
| Quantified Difference | Equivalent suppression of ROCK2/STAT3 signaling (functional comparison) |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line; Western blot analysis |
Why This Matters
Procurement of Neoprzewaquinone A provides a natural product alternative for PIM1 inhibition with comparable pathway modulation to the synthetic gold standard, potentially offering different physicochemical properties for in vivo studies [1].
- [1] Zhao G, et al. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway. Int J Mol Sci. 2023;24(6):5464. View Source
